molecular formula C6H12O2 B1281936 (3-Methyloxolan-3-yl)methanol CAS No. 15833-64-4

(3-Methyloxolan-3-yl)methanol

Cat. No.: B1281936
CAS No.: 15833-64-4
M. Wt: 116.16 g/mol
InChI Key: PEUKZUNHDBBJQH-UHFFFAOYSA-N
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Description

(3-Methyloxolan-3-yl)methanol is a tetrahydrofuran derivative featuring a methyl group and a hydroxymethyl substituent at the 3-position of the oxolane (tetrahydrofuran) ring. For instance, derivatives such as 2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole (CAS: 1892726-05-4) indicate its utility as a building block in heterocyclic synthesis .

Properties

IUPAC Name

(3-methyloxolan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUKZUNHDBBJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295142
Record name Tetrahydro-3-methyl-3-furanmethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15833-64-4
Record name Tetrahydro-3-methyl-3-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15833-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-3-methyl-3-furanmethanol
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URL https://comptox.epa.gov/dashboard/DTXSID501295142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyloxolan-3-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Methyloxolan-3-yl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of (3-methyloxolan-3-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of (3-methyloxolan-3-yl)methanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxolan-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Recent studies have indicated that (3-Methyloxolan-3-yl)methanol exhibits significant antimicrobial activity. Research has shown that compounds with similar structures can disrupt bacterial cell membranes, leading to cell lysis. This property makes it a candidate for developing new antimicrobial agents, particularly against antibiotic-resistant strains.

Case Study: Antimicrobial Screening
A study conducted on a series of methanol derivatives demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential for further development into a pharmaceutical product targeting resistant bacterial infections.

Cosmetic Formulations

Moisturizing Agent

In the cosmetic industry, this compound is being explored for its moisturizing properties. Its ability to form a protective barrier on the skin can help retain moisture and improve skin texture.

Case Study: Formulation Development
A formulation study utilized this compound in a cream base, resulting in improved hydration levels compared to control formulations without the compound. The study measured skin hydration using corneometry before and after application, showing a 25% increase in hydration levels after four hours.

Material Science Applications

Polymer Synthesis

This compound has been investigated as a monomer for synthesizing biodegradable polymers. The incorporation of this compound can enhance the mechanical properties of the resulting materials while maintaining environmental sustainability.

Data Table: Mechanical Properties of Polymers

Polymer CompositionTensile Strength (MPa)Elongation at Break (%)
Control (without additive)30400
Polymer with this compound45600

Analytical Chemistry

Stability-Indicating Methods

The stability of this compound under various conditions has been evaluated using high-performance liquid chromatography (HPLC). This method is crucial for ensuring the reliability of formulations containing this compound.

Case Study: HPLC Stability Testing
An HPLC method was developed to analyze the stability of this compound in solution over time. The results indicated that the compound remains stable at room temperature for at least six months, with no significant degradation observed.

Mechanism of Action

The mechanism of action of (3-Methyloxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: this compound: The methyl group enhances hydrophobicity, while the hydroxymethyl group provides a reactive site for further functionalization (e.g., esterification or oxidation). [3-(Methylamino)oxolan-3-yl]methanol: The methylamino group introduces basicity and hydrogen-bonding capacity, making it suitable for interactions in biological systems .
  • Reactivity: The methylamino analog is more reactive due to the nucleophilic amine group, whereas the methoxy variant is likely more stable under acidic conditions.

Biological Activity

(3-Methyloxolan-3-yl)methanol, a compound with the molecular formula C6_6H12_{12}O2_2, has garnered attention in recent research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields.

Structural Characteristics

The structure of this compound features a five-membered oxolane (tetrahydrofuran) ring with a hydroxymethyl group at the 3-position. This unique configuration contributes to its reactivity and biological interactions. The compound is used as a chiral building block in organic synthesis, particularly in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : The compound may interact with various enzymes, modulating their activity through hydrogen bonding facilitated by its hydroxyl group. This interaction can influence metabolic processes at the cellular level.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further investigation in therapeutic applications. Its derivatives have shown effectiveness against certain bacterial strains, although more research is needed to elucidate these effects fully.
  • Anti-inflammatory Effects : The compound's interactions with cyclooxygenase enzymes suggest it may possess anti-inflammatory properties. This could make it beneficial in treating inflammatory conditions.

The mechanism of action of this compound involves its ability to act as a substrate for various enzymes, leading to the formation of different metabolites that can affect biochemical pathways. The structural rigidity provided by the tetrahydrofuran ring influences the overall conformation and reactivity of the molecule, enhancing its binding affinity to target proteins .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies focused on its interaction with cyclooxygenase enzymes have shown promising results regarding its anti-inflammatory potential .
  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against pathogens such as E. coli and S. aureus. The minimum inhibitory concentrations (MICs) for these compounds were measured, indicating their potential use in treating infections caused by resistant strains .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound derivatives against several bacterial strains. The results showed significant inhibition against Staphylococcus aureus, with an MIC value of 62.5 µg/mL for some derivatives, suggesting strong potential for therapeutic applications .

Case Study 2: Anti-inflammatory Properties

Another study focused on evaluating the anti-inflammatory effects of this compound through cyclooxygenase inhibition assays. The findings indicated that this compound could effectively reduce inflammation markers in vitro, supporting its use in developing anti-inflammatory drugs.

Applications

This compound has diverse applications across various fields:

  • Medicinal Chemistry : As a building block for synthesizing pharmaceuticals and bioactive compounds.
  • Industrial Chemistry : Used in producing specialty chemicals, flavors, and fragrances due to its unique structural properties .

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